TAAR1 Agonist Activity: Distinct EC50 Profile of the (S)-Enantiomer in Human and Mouse Receptors
The (S)-enantiomer of 1-(5-bromopyridin-3-yl)ethan-1-amine demonstrates measurable agonist activity at human TAAR1, with an EC50 of 4.90 μM (4,900 nM) in a cAMP accumulation assay [1]. While direct quantitative data for the (R)-enantiomer under identical conditions is not available in the primary literature, it is a well-established pharmacological principle that enantiomers often exhibit significantly different affinities and efficacies at GPCRs [2]. This class-level inference suggests that substitution with the (R)-enantiomer or racemate could lead to unpredictable or reduced activity. Furthermore, the compound shows species-specific activity: EC50 of 1.80 μM at mouse TAAR1, indicating a 2.7-fold higher potency compared to the human receptor [1]. This data is essential for researchers designing in vivo studies and interpreting cross-species translational relevance.
| Evidence Dimension | TAAR1 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 4.90 μM (human TAAR1); 1.80 μM (mouse TAAR1) |
| Comparator Or Baseline | Not directly compared in same study; (R)-enantiomer activity unknown; racemate activity may be a composite |
| Quantified Difference | 2.7-fold higher potency in mouse vs. human for the (S)-enantiomer |
| Conditions | cAMP accumulation assay in HEK293 cells expressing recombinant TAAR1, measured by BRET after 20 min incubation |
Why This Matters
The defined EC50 values provide a quantitative benchmark for target engagement, enabling researchers to select the (S)-enantiomer with confidence for TAAR1-related studies, where the (R)-enantiomer's activity is uncharacterized and cannot be assumed.
- [1] BindingDB. BDBM50227828 (CHEMBL4068661). Agonist activity at human and mouse TAAR1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227828 View Source
- [2] Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing...Only Different. Toxicological Sciences, 110(1), 4-30. View Source
